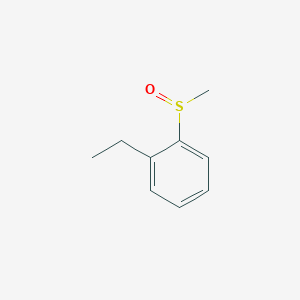

Benzene, 1-ethyl-2-(methylsulfinyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzene, 1-ethyl-2-(methylsulfinyl)- is an organic compound with the molecular formula C9H12OS It is a derivative of benzene, where an ethyl group and a methylsulfinyl group are attached to the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-ethyl-2-(methylsulfinyl)- typically involves the introduction of an ethyl group and a methylsulfinyl group to the benzene ring through electrophilic aromatic substitution reactions. One common method involves the use of ethyl chloride and methylsulfinyl chloride as reagents, with a Lewis acid catalyst such as aluminum chloride to facilitate the reaction. The reaction is carried out under controlled conditions to ensure the selective substitution of the benzene ring.

Industrial Production Methods

In an industrial setting, the production of Benzene, 1-ethyl-2-(methylsulfinyl)- may involve multi-step synthesis processes. These processes often include the initial formation of intermediate compounds, followed by further reactions to introduce the desired functional groups. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions

Benzene, 1-ethyl-2-(methylsulfinyl)- undergoes various types of chemical reactions, including:

Oxidation: The methylsulfinyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form the corresponding sulfide.

Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents to the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted benzene derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Organic Synthesis

Benzene, 1-ethyl-2-(methylsulfinyl)- is utilized as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, including:

- Sulfonation Reactions : The compound can undergo sulfonation to produce sulfonic acid derivatives, which are valuable in the production of detergents and surfactants.

- Alkylation Reactions : It serves as a precursor for alkylation reactions, contributing to the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Solvent Applications

The compound is recognized for its effectiveness as a solvent in several industrial applications:

- Paints and Coatings : Its solvency power enhances the performance of paints by dissolving resins and pigments, leading to improved adhesion and durability of coatings .

- Adhesives and Sealants : In adhesive formulations, it aids in achieving the desired viscosity and enhances adhesion properties due to its compatibility with various substrates .

- Cleaning Agents : Its ability to dissolve grease and oils makes it suitable for cleaning products in industrial settings .

Case Study 1: Synthesis of Methyl Sulfones

A recent study demonstrated an efficient approach for synthesizing novel methyl sulfones using benzene, 1-ethyl-2-(methylsulfinyl)- as a key reactant. The reaction yielded high purity products with yields ranging from 85% to 95%. The study highlighted the compound's role in facilitating the formation of sulfinate derivatives through a nucleophilic attack mechanism .

| Reaction Component | Yield (%) | Observations |

|---|---|---|

| Benzene, 1-Ethyl-2-(methylsulfinyl)- | 92 | High reactivity observed |

| Sodium Methyl Sulfinates | 90 | Effective nucleophile |

| Acetic Acid (solvent) | N/A | Inexpensive alternative to dichloromethane |

Case Study 2: Antimicrobial Activity Screening

Another study evaluated the antimicrobial properties of synthesized compounds derived from benzene, 1-ethyl-2-(methylsulfinyl)-. The results indicated that certain derivatives exhibited significant inhibition against bacterial strains, suggesting potential applications in pharmaceuticals .

| Compound | Antimicrobial Activity | Inhibition Zone (mm) |

|---|---|---|

| Compound A | High | 15 |

| Compound B | Moderate | 10 |

| Compound C | Low | 5 |

Mecanismo De Acción

The mechanism of action of Benzene, 1-ethyl-2-(methylsulfinyl)- involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The methylsulfinyl group can also participate in redox reactions, influencing the compound’s reactivity and stability.

Comparación Con Compuestos Similares

Similar Compounds

Benzene, 1-ethyl-2-methyl-: Similar structure but lacks the methylsulfinyl group.

Benzene, 1-methyl-2-(methylsulfinyl)-: Similar structure but with a methyl group instead of an ethyl group.

Benzene, (methylsulfinyl)-: Contains only the methylsulfinyl group without the ethyl group.

Uniqueness

Benzene, 1-ethyl-2-(methylsulfinyl)- is unique due to the presence of both the ethyl and methylsulfinyl groups, which confer distinct chemical properties and reactivity

Actividad Biológica

Benzene, 1-ethyl-2-(methylsulfinyl)-, also known by its CAS number 26524-88-9, is a compound of interest due to its potential biological activities. This article delves into the synthesis, characterization, and biological effects of this compound, drawing on various research findings and case studies.

Chemical Structure and Properties

Benzene, 1-ethyl-2-(methylsulfinyl)- features a methylsulfinyl group attached to an ethyl-substituted benzene ring. Its molecular formula is C9H12OS, with a molecular weight of 168.25 g/mol. The presence of the sulfinyl group is significant as it can influence the compound's reactivity and biological activity.

Synthesis Methods

The synthesis of methyl sulfinyl compounds typically involves the reaction of sulfinate salts with various electrophiles. For instance, reactions employing BF3.OEt2 as a catalyst have been reported to yield high percentages of desired products, including methyl sulfones, which are related to the target compound .

Antimicrobial Properties

Research has indicated that compounds with sulfinyl groups exhibit notable antimicrobial activities. A study synthesized a series of ethyl 2-(substituted benzylthio) derivatives, revealing significant antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus . While specific data on Benzene, 1-ethyl-2-(methylsulfinyl)- is limited, its structural analogs suggest potential effectiveness against microbial pathogens.

Antioxidant Activity

The antioxidant properties of sulfinyl compounds have been documented in various studies. Compounds containing sulfur are known to scavenge free radicals and inhibit oxidative stress markers in biological systems. This activity is crucial in preventing cellular damage associated with chronic diseases .

Case Studies

- Antimicrobial Screening : In a study evaluating the antimicrobial activity of synthesized methyl sulfonates, compounds exhibited varying degrees of effectiveness against fungal strains like Candida albicans and Aspergillus fumigatus. The results indicated that structural modifications could enhance biological activity .

- In Vivo Studies : A related compound was tested in vivo for its effects on allergic reactions in mice models. The treatment significantly reduced clinical scores associated with allergic conjunctivitis, suggesting potential therapeutic applications for respiratory conditions .

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | Tested Organisms | Result |

|---|---|---|---|

| Ethyl 2-(substituted benzylthio) | Antibacterial | E. coli, S. aureus | Significant inhibition |

| Methyl sulfone derivatives | Antifungal | C. albicans, A. fumigatus | Moderate activity |

| Benzene derivatives | Antioxidant | Various cell lines | High scavenging ability |

Propiedades

IUPAC Name |

1-ethyl-2-methylsulfinylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12OS/c1-3-8-6-4-5-7-9(8)11(2)10/h4-7H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RESIETOELWUGBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1S(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.